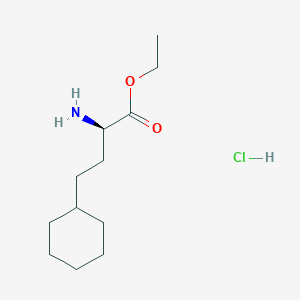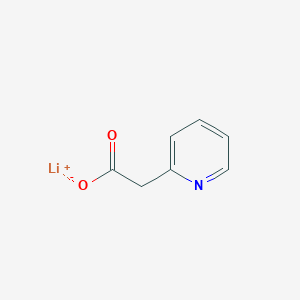
Ethyl 4-(3-hydroxypropoxy)benzoate
Descripción general
Descripción
Ethyl 4-(3-hydroxypropoxy)benzoate is a chemical compound with the molecular formula C12H16O4 . It has an average mass of 224.253 Da and a monoisotopic mass of 224.104858 Da . The systematic name for this compound is Ethyl 4-(3-hydroxypropoxy)benzoate . It contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-hydroxypropoxy)benzoate includes several functional groups. It has an ester group (aromatic), a hydroxyl group, a primary alcohol, and an ether (aromatic) . The compound also contains a six-membered aromatic ring . The compound’s structure allows for 7 freely rotating bonds .Physical And Chemical Properties Analysis
Ethyl 4-(3-hydroxypropoxy)benzoate has a density of 1.1±0.1 g/cm3, a boiling point of 355.7±17.0 °C at 760 mmHg, and a flash point of 133.4±14.4 °C . It has a molar refractivity of 60.1±0.3 cm3, and a molar volume of 198.4±3.0 cm3 . The compound has 4 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds . Its polar surface area is 56 Å2, and it has a polarizability of 23.8±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
Ethyl 4-(3-hydroxypropoxy)benzoate and its derivatives have been studied for their structural properties. For example, the synthesis and structure of a related compound, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, were analyzed using X-ray crystallography, revealing significant insights into intramolecular and intermolecular hydrogen bonding (Manolov, Morgenstern, & Hegetschweiler, 2012).
2. Biological Activity in Insect Development
Research has shown the potential of ethyl 4-(3-hydroxypropoxy)benzoate derivatives in affecting insect development. For instance, derivatives of this compound have been observed to induce precocious metamorphosis in silkworm larvae, which is indicative of juvenile hormone deficiency (Kuwano, Fujita, Furuta, & Yamada, 2008).
3. Anti-Juvenile Hormone Agent
Studies have focused on ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as a novel anti-juvenile hormone agent. This compound induces JH-deficiency symptoms in larvae, such as precocious metamorphosis and pigmentation changes, highlighting its potential as an anti-JH agent (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).
4. Applications in Liquid Crystalline Polysiloxanes
Research into ethyl 4-(3-hydroxypropoxy)benzoate derivatives includes their use in synthesizing liquid crystalline polysiloxanes. These compounds exhibit high smectogen properties, which are valuable in material science applications (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
5. Pharmacological Characterization for Preterm Labor Treatment
One derivative, ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, was characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor (Croci et al., 2007).
Propiedades
IUPAC Name |
ethyl 4-(3-hydroxypropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJDQCMLKWFONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734013 | |
| Record name | Ethyl 4-(3-hydroxypropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46731-01-5 | |
| Record name | Ethyl 4-(3-hydroxypropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1400646.png)




![Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1400656.png)
![tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]-carbamate hydrochloride](/img/structure/B1400658.png)


